molecular formula C16H14O6 B139889 Gnetifolin A CAS No. 137476-72-3

Gnetifolin A

Cat. No. B139889
M. Wt: 302.28 g/mol
InChI Key: CAEHKJSYOQDIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gnetifolin A is a natural product used for research related to life sciences . It is a natural compound derived from Gnetum plant species and is widely used in the research of cancer and neurodegenerative diseases .


Molecular Structure Analysis

Gnetifolin A has a molecular formula of C16H14O6 . It’s a type of stilbene, which are compounds that have the core structure of 1,1′-(ethene-1,2-diyl)dibenzene . The structure of a similar compound, Gnetifolin M, has been determined to be 2-(5′-methoxy-3′-hydroxyphenyl)-4-hydroxybenzofuran .


Physical And Chemical Properties Analysis

Gnetifolin A has a molecular weight of 302.28 g/mol . It’s recommended that it be stored at -20°C for long-term storage .

Scientific Research Applications

Anti-Inflammatory Activity

Gnetifolin A, isolated from various Gnetum species, has been studied for its anti-inflammatory properties. For instance, a study identified a compound from Gnetum parvifolium that showed significant anti-inflammatory activity, inhibiting the expression of IL-1β in THP-1 cells (Tian et al., 2017). Similarly, other Gnetum-derived compounds have demonstrated moderate inhibitory activities on TNF-alpha, a critical factor in inflammatory processes (Yao, Lin, & Wang, 2006).

Neuroprotection

Research has highlighted the neuroprotective potential of Gnetifolin A and related compounds. A study on Gnetum africanum isolated stilbenoid glucosides that showed significant chelation of Fe(II), a metal ion implicated in Alzheimer’s disease, indicating potential therapeutic applications in neurodegenerative disorders (Gabaston et al., 2020).

Antioxidant Properties

The antioxidant activities of Gnetifolin A and its derivatives have been extensively studied. For instance, an investigation into the antioxidant activities of different parts of Gnetum gnemon revealed that certain extracts, including gnetifolin E and gnetin C, showed significant radical scavenging abilities (Wazir et al., 2011). This suggests potential applications in combating oxidative stress-related diseases.

Safety And Hazards

Gnetifolin A is for research use only and not for human or veterinary use . It’s recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure .

properties

IUPAC Name

5-(5-hydroxy-3-methoxy-1-benzofuran-2-yl)-2-methoxybenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-20-15-10-7-9(17)3-4-13(10)22-14(15)8-5-11(18)16(21-2)12(19)6-8/h3-7,17-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEHKJSYOQDIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C2=C(C3=C(O2)C=CC(=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160199
Record name Gnetifolin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gnetifolin A

CAS RN

137476-72-3
Record name Gnetifolin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137476723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gnetifolin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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